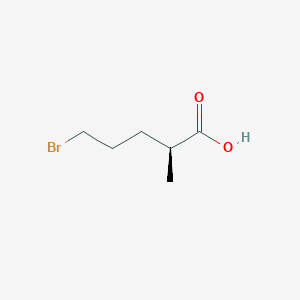
(2S)-2-Methyl-5-bromovaleric acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of “(2S)-2-Methyl-5-bromovaleric acid” could potentially involve retrosynthetic analysis, a technique frequently applied in organic synthesis . This process involves working backward from the target molecule to identify precursors that could react to form the desired compound .Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be analyzed using various methods such as quantum chemistry, the intermolecular potential, force field and molecular dynamics methods, structural correlation, and thermodynamics .Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its chemical properties and the conditions under which it is reacted. For instance, it could potentially undergo reactions such as oxidation or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include its molecular formula (C6H11BrO2), molecular weight (195.056), and its use for research purposes. Further details about its melting point, boiling point, density, and other physical properties are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds :
- Total Synthesis of the Didemnins : (2S)-2-Methyl-5-bromovaleric acid has been used in the synthesis of protected amino acids, such as (2R,3S)-alloisoleucine and (3S,4R,5S)-isostatine, which are key units in the didemnines, a group of bioactive compounds (Schmidt, Kroner, & Griesser, 1989).
Study of Biochemical Pathways :
- In Vitro Conversion of Leucine to Valine : Research has used derivatives of this compound to study the conversion of leucine to valine, helping to understand the biochemical pathways and configurations of these amino acids (Sylvester, Lan, & Stevens, 1981).
Materials Science and Chemistry :
- Inhibition of Carbon Steel Corrosion : Schiff bases synthesized from compounds including 5-bromo-2-[(E)-(pyridin-3-ylimino)methyl]phenol have been studied for their efficiency in inhibiting corrosion of carbon steel in acidic medium containing chloride. These studies can inform the development of more effective corrosion inhibitors (El-Lateef et al., 2015).
Biotechnology and Industrial Applications :
- Whole-Cell Biotransformation : this compound is related to the biotransformation of 5-(hydroxymethyl)furfural into 2,5-furandicarboxylic acid, an important bio-based chemical, by engineered bacteria, indicating its role in the development of sustainable chemical production processes (Koopman et al., 2010).
Catalysis and Green Chemistry :
- Synthesis of Imidazoles : Bronsted acidic ionic liquids have been used as catalysts for the synthesis of highly substituted imidazoles, which is a process relevant to the synthesis of various chemical compounds, including those related to this compound (Shaterian & Ranjbar, 2011).
Metabolic Engineering for Chemical Production :
- Enhanced Production of 5-Aminovaleric Acid : Research has focused on the metabolic engineering of Corynebacterium glutamicum for enhanced production of 5-aminovaleric acid, a chemical closely related to this compound, demonstrating its potential in industrial biotechnology (Shin et al., 2016).
Wirkmechanismus
Mode of Action
It is likely that this compound interacts with its targets in a manner that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by (2S)-5-bromo-2-methylpentanoic acid are not well-defined. Given the compound’s structure, it may be involved in fatty acid metabolism or other related pathways. More research is needed to confirm this and to understand the downstream effects of these pathway alterations .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound like (2S)-5-bromo-2-methylpentanoic acid. Factors such as temperature, pH, and the presence of other molecules can impact how the compound interacts with its targets and how stable the compound is in various environments .
Eigenschaften
IUPAC Name |
(2S)-5-bromo-2-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2/c1-5(6(8)9)3-2-4-7/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYGMDZCBUYAIK-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCBr)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCCBr)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(1,3-benzodioxol-5-yl)-3-[1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2978681.png)
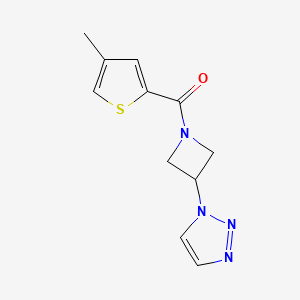
![4-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2978684.png)
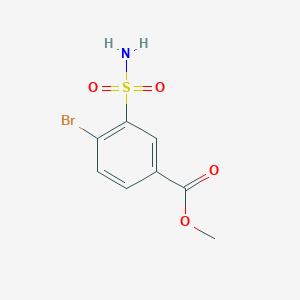
![1-(naphthalen-1-ylmethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2978689.png)
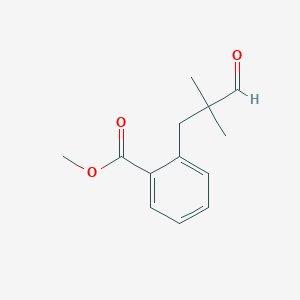
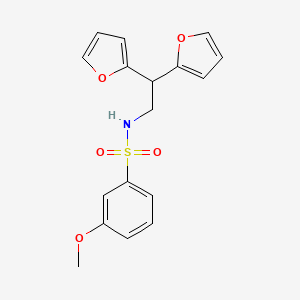
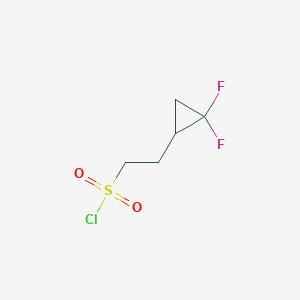
![N-[2-(1-adamantyl)ethyl]benzamide](/img/structure/B2978695.png)
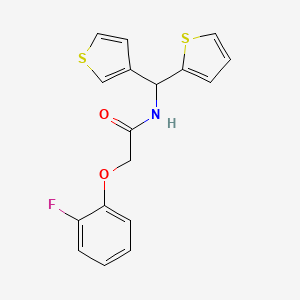
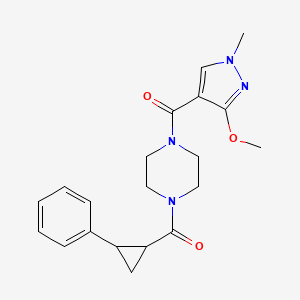
![2,5-dichloro-N-[[4-(3,4-dichlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2978701.png)
![1-[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-2-(2,4-difluorophenyl)ethanone](/img/structure/B2978703.png)
